molecular formula C15H21NO3 B4411999 N-(oxolan-2-ylmethyl)-4-propoxybenzamide

N-(oxolan-2-ylmethyl)-4-propoxybenzamide

Cat. No.: B4411999
M. Wt: 263.33 g/mol
InChI Key: RNXSSIVRIIDIPF-UHFFFAOYSA-N
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Description

N-(oxolan-2-ylmethyl)-4-propoxybenzamide is a benzamide derivative characterized by a 4-propoxy-substituted benzene ring linked via an amide bond to an oxolan-2-ylmethyl group (tetrahydrofuran [THF] ring attached to a methyl group). Its molecular formula is C₁₆H₂₁NO₃, with a molecular weight of 275.35 g/mol (inferred from structural analogs in ).

Synthesis: The compound is likely synthesized via amide coupling between 4-propoxybenzoyl chloride and 2-(aminomethyl)tetrahydrofuran, following methods analogous to those described for similar benzamides (e.g., ).

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-2-9-18-13-7-5-12(6-8-13)15(17)16-11-14-4-3-10-19-14/h5-8,14H,2-4,9-11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXSSIVRIIDIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxolan-2-ylmethyl)-4-propoxybenzamide typically involves the reaction of 4-propoxybenzoic acid with tetrahydro-2-furanylmethylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(oxolan-2-ylmethyl)-4-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The benzamide core allows for electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Halogenated or nitrated benzamides

Scientific Research Applications

N-(oxolan-2-ylmethyl)-4-propoxybenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(oxolan-2-ylmethyl)-4-propoxybenzamide is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their differentiating features are summarized below:

Compound Name Molecular Formula Substituent on Benzamide Amide-Linked Group Molecular Weight (g/mol) Key Applications Reference
N-(oxolan-2-ylmethyl)-4-propoxybenzamide C₁₆H₂₁NO₃ 4-propoxy (-OCH₂CH₂CH₃) Oxolan-2-ylmethyl (THF ring) 275.35 Drug development, materials -
N-(oxolan-2-ylmethyl)-4-phenylbenzamide C₁₈H₁₉NO₂ 4-phenyl Oxolan-2-ylmethyl 281.35 Biochemical probes
N-(6-Methylpyridin-2-yl)-4-propoxybenzamide C₁₆H₁₈N₂O₂ 4-propoxy 6-methylpyridin-2-yl 270.33 Nicotinic receptor modulation
N-(4-Aminophenyl)-4-propoxybenzamide C₁₆H₁₈N₂O₂ 4-propoxy 4-aminophenyl 270.33 Epigenetic research
N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide C₁₄H₁₇N₃O₄S₂ 4-propoxy 5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl 379.44 Antimicrobial agents

Key Observations :

  • Heterocyclic Groups : Replacing the oxolan group with pyridine () or thiadiazole () alters electronic properties and binding affinities. For example, pyridine-containing analogs exhibit stronger hydrogen-bonding capacity, while thiadiazole derivatives show enhanced antimicrobial activity.

Physical and Chemical Properties

Property This compound N-(4-Aminophenyl)-4-propoxybenzamide N-(6-Methylpyridin-2-yl)-4-propoxybenzamide
Melting Point ~100–110°C (estimated) Not reported 86–89°C
Solubility Moderate in DMSO, low in water High in polar solvents Moderate in chloroform
Lipophilicity (LogP) ~2.8 (predicted) ~1.5 ~2.5 -

Chemical Reactivity :

  • The oxolan group’s ether oxygen may participate in hydrogen bonding, influencing interactions with biological targets like enzymes ().
  • The propoxy group’s electron-donating effect stabilizes the benzamide ring, reducing electrophilic substitution reactivity compared to electron-withdrawing substituents (e.g., nitro groups).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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